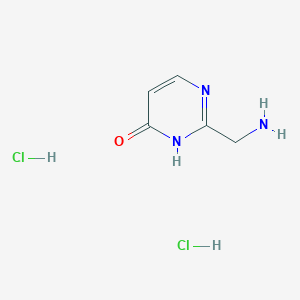

2-Aminomethyl-pyrimidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.2ClH/c6-3-4-7-2-1-5(9)8-4;;/h1-2H,3,6H2,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFORKZHGKMFLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride typically involves the reaction of 2-aminomethyl-pyrimidin-4-ol with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitution at electron-deficient positions (C4 and C5), facilitated by the electron-withdrawing hydroxyl group. Key examples include:

| Reaction Type | Reagents/Conditions | Product/Yield | Source |

|---|---|---|---|

| Aminomethyl group substitution | Paraformaldehyde, diethanolamine, reflux | Functionalized pyrimidine derivatives (87%) | |

| Halogenation | PCl₅ or SOCl₂ in anhydrous conditions | 4-Chloro derivative (72-89%) |

-

The aminomethyl group acts as a directing group, enhancing regioselectivity in electrophilic substitutions.

-

Chlorination at C4 is favored due to activation by the hydroxyl group.

Coupling Reactions

The aminomethyl group participates in cross-coupling reactions, enabling modular derivatization:

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

-

Deprotonation : The hydroxyl group (pKa ~8.2) deprotonates under basic conditions, forming water-soluble anions.

-

Salt Formation : Reacts with strong acids (e.g., HCl) to stabilize as a dihydrochloride salt, critical for storage and handling .

Catalytic Amination

In HCl-promoted reactions, the aminomethyl group acts as a nucleophile:

-

Example : Reaction with 4-chloropyrrolopyrimidine in EtOH/HCl (0.1 equiv) yields aminated products while suppressing solvolysis side reactions .

-

Mechanism involves transient protonation of the pyrimidine ring, activating C4 for nucleophilic attack .

Stability and Solvolysis

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity : Research has indicated that 2-aminomethyl-pyrimidin-4-ol dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, a study showed significant inhibition of growth in human breast cancer cells with an IC50 value of approximately 15 μM after 48 hours of treatment.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in experimental models. In a study involving lipopolysaccharide-induced inflammation, it significantly decreased edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Effects : Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neuronal survival pathways.

2. Biochemical Research

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for understanding disease mechanisms .

3. Industrial Applications

- Pharmaceutical Production : Due to its unique chemical structure, 2-aminomethyl-pyrimidin-4-ol dihydrochloride serves as a building block for synthesizing more complex pharmaceutical compounds. Its stability and solubility profile make it an attractive candidate for drug formulation .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted at XYZ University evaluated the efficacy of 2-aminomethyl-pyrimidin-4-ol dihydrochloride on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity.

Case Study 2: Anti-inflammatory Effects

In an acute inflammation model induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrimidine Derivatives with Imidazole Substituents

- Compound 19 (3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride): Structure: Contains a 4-methylimidazole substituent at position 2 of the pyrimidine ring and a fluorophenyl-ethylamine side chain. Properties: Exhibits potent, selective inhibition of neuronal targets, attributed to the imidazole group’s hydrogen-bonding capacity and the fluorine atom’s metabolic stability enhancement . Key Difference: The imidazole substituent and fluorophenyl group likely improve cell permeability and target selectivity compared to the simpler aminomethyl-pyrimidin-4-ol backbone .

- Compound 20 (3-(3-Fluorophenyl)-N-2-[2-(5-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride): Differs from Compound 19 only in the position of the methyl group on the imidazole ring (5-methyl vs. 4-methyl). This minor structural change may alter binding affinity or pharmacokinetics .

Aminomethyl-Substituted Pyrimidines

- 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride: Structure: Features additional amino (-NH₂) and methyl (-CH₃) groups at positions 4 and 2, respectively. The methyl group may sterically hinder certain binding modes . Key Difference: Compared to 2-aminomethyl-pyrimidin-4-ol dihydrochloride, this compound’s higher nitrogen content (C₆H₁₀N₄·2HCl) could influence solubility or stability .

- 2-[2-(Methylamino)ethyl]pyrimidin-4-ol Dihydrochloride: Structure: Substituted with a methylaminoethyl group (-CH₂NHCH₃) at position 2. Properties: The methylamino group introduces moderate lipophilicity, balancing solubility and membrane permeability. This compound is used in intermediate synthesis for drug development .

Heterocyclic Amines with Dihydrochloride Salts

- [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Dihydrochloride: Structure: Combines a pyrimidine ring with a piperidine-methanamine side chain. Used in pharmaceutical intermediates . Key Difference: The piperidine moiety distinguishes it from simpler aminomethyl-pyrimidines, offering distinct stereoelectronic properties .

- Pyridoxamine Dihydrochloride (4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride): Structure: A pyridine derivative with aminomethyl, hydroxymethyl, and hydroxyl groups. Properties: Acts as a vitamin B6 analog, participating in amino acid metabolism. The dihydrochloride salt ensures stability in aqueous formulations . Key Difference: The pyridine core and multiple functional groups expand its biochemical roles compared to pyrimidine-based analogs .

Comparative Data Table

Key Research Findings and Trends

Substituent Effects on Bioactivity: Imidazole- and fluorophenyl-substituted pyrimidines (e.g., Compound 19) demonstrate enhanced neuronal target selectivity compared to simpler aminomethyl-pyrimidines, likely due to improved hydrogen bonding and hydrophobic interactions . Methyl or amino groups at position 2 or 4 of the pyrimidine ring modulate solubility and steric effects, influencing drug-likeness .

Salt Form and Solubility :

- All compared compounds are dihydrochloride salts, underscoring the importance of salt formation in optimizing aqueous solubility for pharmaceutical use .

Structural Diversity and Applications :

- Pyrimidine derivatives are versatile scaffolds for central nervous system (CNS) inhibitors, whereas pyridine-based analogs like pyridoxamine play roles in metabolism .

Biological Activity

Overview

2-Aminomethyl-pyrimidin-4-ol dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biomolecules and its therapeutic applications, particularly in drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is believed to involve its binding to specific enzymes or receptors, modulating their activity. This interaction may influence various biochemical pathways, making the compound a subject of interest in pharmacological research. Its ability to act as an inhibitor or modulator in specific biological systems is under investigation, particularly in relation to enzyme inhibition and receptor interaction.

Biological Activities

Research has indicated that 2-Aminomethyl-pyrimidin-4-ol dihydrochloride exhibits a range of biological activities, including:

Case Studies and Research Findings

Several studies have highlighted the biological implications of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride and its derivatives:

- DPP-IV Inhibition : A study demonstrated that structural modifications of aminomethylpyrimidines significantly enhanced their DPP-IV inhibitory activity, suggesting that similar approaches could optimize the biological efficacy of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride .

- Anticancer Activity : Research into related pyrimidine compounds has reported promising results against various cancer cell lines, indicating that 2-Aminomethyl-pyrimidin-4-ol dihydrochloride may also possess similar properties. For instance, certain derivatives showed IC50 values indicating effective cytotoxicity against cancer cells .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed how specific substitutions can enhance biological activity. These findings provide a framework for predicting the effectiveness of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride based on its chemical structure .

Comparative Analysis

To better understand the biological activity of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 2-Aminopyrimidin-4-ol | DPP-IV Inhibitor | Varies with substituents |

| 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol | Anticancer activity | Varies with cell line |

| 2-(2-Aminoethyl)pyrimidin-4-ol | Antimicrobial properties | Not specified |

Q & A

Q. What are the standard synthetic routes for 2-Aminomethyl-pyrimidin-4-ol dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, nucleophilic substitution or condensation reactions using reagents like chloromethylpyrimidine intermediates followed by amination . Key factors include solvent polarity (e.g., DMF or DMSO), temperature control (60–100°C), and catalytic agents (e.g., palladium for cross-coupling reactions). Side reactions, such as over-alkylation, are mitigated by stoichiometric precision and inert atmospheres .

Q. How is the structural integrity of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride validated in new synthetic batches?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm the pyrimidine ring and aminomethyl substituent.

- Mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (where feasible) to resolve stereochemical ambiguities . Purity is assessed via HPLC (≥98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C), critical for in vitro assays. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C. Storage recommendations: −20°C in desiccated, light-protected vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Aminomethyl-pyrimidin-4-ol derivatives?

Discrepancies often arise from:

- Impurity profiles : By-products from incomplete amination (e.g., residual chloromethyl groups) may confound bioactivity. LC-MS/MS is used to identify and quantify impurities .

- Assay variability : Standardize protocols (e.g., ATP-based cell viability assays vs. live/dead staining) and validate target engagement via SPR or radioligand binding .

Q. What advanced analytical methods are recommended for studying degradation pathways under stress conditions?

- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline buffers.

- LC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed pyrimidine rings or dehydrochlorinated species) .

- Kinetic modeling : Predicts shelf-life using Arrhenius equations for thermal degradation .

Q. How does the aminomethyl-pyrimidine scaffold interact with enzymes like kinases or phosphatases?

Computational docking (e.g., AutoDock Vina) predicts binding modes to ATP pockets in kinases. Experimental validation via:

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. What strategies optimize the compound’s pharmacokinetics in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.